Cas no 1118799-33-9 (2-Chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline)
![2-Chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline structure](https://ja.kuujia.com/scimg/cas/1118799-33-9x500.png)
2-Chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline 化学的及び物理的性質
名前と識別子
-
- AKOS034404279
- 2-chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline
- Z49505298
- 1118799-33-9
- EN300-26602417
- 2-Chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline
-
- インチ: 1S/C19H17ClN4O/c20-17-13-15(14-5-1-2-6-16(14)22-17)19(25)24-11-9-23(10-12-24)18-7-3-4-8-21-18/h1-8,13H,9-12H2
- InChIKey: ISGQSPMZBFEXBA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=C2C=CC=CC2=N1)C(N1CCN(C2C=CC=CN=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 352.1090889g/mol
- どういたいしつりょう: 352.1090889g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 468
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
2-Chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26602417-0.5g |
2-chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline |
1118799-33-9 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
Enamine | EN300-26602417-0.05g |
2-chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline |
1118799-33-9 | 95.0% | 0.05g |
$528.0 | 2025-03-20 | |
Enamine | EN300-26602417-0.25g |
2-chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline |
1118799-33-9 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
Enamine | EN300-26602417-0.1g |
2-chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline |
1118799-33-9 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
Enamine | EN300-26602417-10g |
1118799-33-9 | 90% | 10g |
$2701.0 | 2023-09-13 | ||
Enamine | EN300-26602417-2.5g |
2-chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline |
1118799-33-9 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
Enamine | EN300-26602417-5g |
1118799-33-9 | 90% | 5g |
$1821.0 | 2023-09-13 | ||
Enamine | EN300-26602417-1.0g |
2-chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline |
1118799-33-9 | 95.0% | 1.0g |
$628.0 | 2025-03-20 | |
Enamine | EN300-26602417-5.0g |
2-chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline |
1118799-33-9 | 95.0% | 5.0g |
$1821.0 | 2025-03-20 | |
Enamine | EN300-26602417-10.0g |
2-chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline |
1118799-33-9 | 95.0% | 10.0g |
$2701.0 | 2025-03-20 |
2-Chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline 関連文献
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
2-Chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinolineに関する追加情報
Comprehensive Guide to 2-Chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline (CAS No. 1118799-33-9)
2-Chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline (CAS No. 1118799-33-9) is an advanced heterocyclic compound with significant potential in pharmaceutical research and organic synthesis. This compound features a unique structural framework combining a quinoline core with a piperazine and pyridine moiety, making it a subject of interest for drug discovery and material science applications.
The molecular structure of 2-Chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline includes a chloro-substituted quinoline ring linked to a piperazine-carbonyl group, further connected to a pyridine ring. This arrangement offers diverse reactivity, enabling modifications for targeted applications. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, given the prevalence of similar structures in FDA-approved drugs.
Recent trends in medicinal chemistry highlight the growing demand for novel quinoline derivatives with enhanced bioavailability and target specificity. 2-Chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline addresses this need by offering multiple sites for structural optimization. Its piperazine-pyridine component is particularly valuable for improving solubility and binding affinity in drug design.
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecular architectures. The presence of both electron-rich and electron-deficient regions in its structure allows for selective functionalization, making it valuable for developing fluorescence probes or catalytic ligands. Recent publications have explored its use in creating metal-organic frameworks with unique photophysical properties.
The pharmaceutical industry shows increasing interest in 2-Chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline due to its structural similarity to known protein kinase inhibitors. Computational studies suggest potential activity against various disease-relevant kinases, though experimental validation is ongoing. This aligns with current research priorities in precision medicine and targeted cancer therapies.
From a commercial perspective, the global market for specialty quinoline compounds is expanding, driven by demand in pharmaceutical and materials sectors. 2-Chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline represents a high-value intermediate with growing applications in both fields. Suppliers are responding to increased requests for this compound, particularly from research institutions focusing on drug discovery platforms.
Quality control for 2-Chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline typically involves advanced analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for research applications, typically ≥95% as determined by chromatographic analysis.
Storage and handling recommendations for 2-Chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline follow standard protocols for organic compounds. It should be kept in a cool, dry environment, protected from light and moisture to maintain stability. Proper laboratory safety practices should always be observed when working with this material.
Future research directions for 2-Chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline may explore its potential in neurological drug development, given the pharmacological relevance of its structural components. Additionally, its application in organic electronics and photocatalysis represents an emerging area of investigation that could yield significant breakthroughs.
For researchers seeking 2-Chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline (CAS 1118799-33-9), it's important to source from reputable suppliers who provide comprehensive analytical data and proper documentation. The compound's growing importance in medicinal chemistry ensures its continued relevance in cutting-edge scientific research across multiple disciplines.
1118799-33-9 (2-Chloro-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]quinoline) 関連製品
- 683264-40-6(N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide)
- 6798-05-6(2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one)
- 91170-76-2(Benzenesulfinic acid, 4-acetyl-)
- 860649-99-6(4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile)
- 2384709-59-3(1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid)
- 203268-77-3(3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile)
- 2105684-31-7(3-amino-1-(3-chloro-2-methoxyphenyl)propan-1-one)
- 1427962-54-6(6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide)
- 2097860-91-6(N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 401825-00-1(1-Cyanocyclopropanecarbohydrazide)




